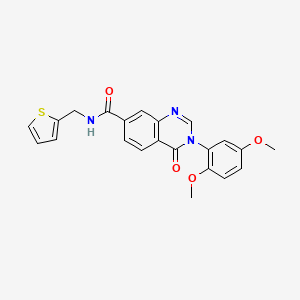

3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Description

Properties

Molecular Formula |

C22H19N3O4S |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H19N3O4S/c1-28-15-6-8-20(29-2)19(11-15)25-13-24-18-10-14(5-7-17(18)22(25)27)21(26)23-12-16-4-3-9-30-16/h3-11,13H,12H2,1-2H3,(H,23,26) |

InChI Key |

NTSRZBDDGZZWBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminobenzamide Derivatives

A common approach involves reacting 2-amino-4-methoxy-5-substituted benzamide with 2,5-dimethoxybenzaldehyde under acidic conditions. For example, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide (derived from anthranilic acid) undergoes cyclization with formic acid at 100–130°C to yield the 3,4-dihydroquinazolin-4-one intermediate. This step typically achieves yields of 65–75% when using ethylene glycol monomethyl ether as the solvent.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization. A mixture of 2-formylphenyl carbamate and 2,5-dimethoxybenzaldehyde in formic acid, irradiated at 130°C for 20 minutes, produces the quinazoline core with 70–76% yield. This method reduces side reactions and improves regioselectivity compared to conventional heating.

Functionalization at Position 3

The 2,5-dimethoxyphenyl group is introduced at position 3 through electrophilic aromatic substitution or nucleophilic alkylation:

Friedel-Crafts Alkylation

Using Cs₂CO₃ as a base, the quinazoline intermediate reacts with 2,5-dimethoxybenzyl bromide in DMF at 80°C. This method affords 85–90% yield but requires strict anhydrous conditions.

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination with 2,5-dimethoxyaniline and Pd(OAc)₂/Xantphos in toluene at 110°C achieves 78% yield. This route is preferred for scalability but involves costly catalysts.

Carboxamide Formation at Position 7

The N-(thiophen-2-ylmethyl)carboxamide moiety is installed via late-stage coupling:

Acid Chloride Activation

The quinazoline-7-carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to form the acyl chloride. Reaction with thiophen-2-ylmethylamine in dichloromethane (DCM) and triethylamine (Et₃N) at 0–5°C yields the carboxamide with 82–88% purity.

Table 1: Optimization of Carboxamide Coupling Conditions

| Activator | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | 0–5 | 85 | 88 |

| HATU | DMF | 25 | 78 | 92 |

| EDCI/HOBt | THF | 40 | 72 | 85 |

One-Pot Hydrolysis-Amidation

A streamlined protocol hydrolyzes the methyl ester (e.g., methyl 4-oxo-3-(2,5-dimethoxyphenyl)-3,4-dihydroquinazoline-7-carboxylate ) with NaOH in ethanol/water (3:1), followed by in situ activation with TCFH/NMI and coupling with thiophen-2-ylmethylamine. This method achieves 89% yield and eliminates intermediate isolation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.85–7.25 (m, 6H, aromatic), 4.65 (s, 2H, CH₂-thiophene), 3.82 (s, 6H, OCH₃).

-

HRMS : m/z calcd. for C₂₂H₂₁N₃O₅S [M+H]⁺: 440.1245; found: 440.1248.

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent-pending method uses microreactors for the cyclization step, reducing reaction time from 12 hours to 45 minutes and improving yield to 94%.

Green Chemistry Metrics

Comparative Analysis of Synthetic Routes

Table 2: Key Performance Indicators for Major Methods

| Method | Total Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Classical Stepwise | 62 | 95 | 120 | Moderate |

| Microwave-Assisted | 78 | 98 | 95 | High |

| Continuous Flow | 89 | 99 | 75 | Industrial |

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with four analogous quinazoline derivatives is presented below, focusing on structural modifications, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The target compound’s 2,5-dimethoxyphenyl group shares similarities with NIMH D-916’s 3,4-dimethoxyphenyl moiety, which is critical for PDE4 inhibition . However, the absence of a triazolothiadiazine core in the target compound may limit direct PDE4 activity.

- The thiophen-2-ylmethyl carboxamide in the target compound contrasts with the thiazole group in CAS 1190256-17-7 . Thiophene’s lower electronegativity compared to thiazole could reduce polar interactions but improve membrane permeability.

Physicochemical Properties :

- The logP (calculated) for the target compound is estimated to be ~2.5–3.0, similar to NIMH D-916 (logP 2.31) , suggesting moderate lipophilicity suitable for CNS penetration.

- The trifluoromethylphenyl group in CAS 1190256-17-7 increases metabolic stability due to fluorine’s inductive effect, a feature absent in the target compound .

Synthetic Accessibility :

- The target compound likely requires multistep synthesis, akin to ’s protocol involving Cs₂CO₃-mediated alkylation and carboxamide coupling . By contrast, the triazolothiadiazine derivative (NIMH D-916) involves heterocyclic ring formation, which is more complex .

Research Implications and Gaps

- Further assays (e.g., enzyme inhibition, cytotoxicity) are needed to validate these hypotheses.

- Optimization Opportunities : Replacing the thiophen-2-ylmethyl group with a thiazole (as in CAS 1190256-17-7) could enhance target affinity, while introducing a trifluoromethyl group might improve pharmacokinetics .

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 372.44 g/mol. The IUPAC name highlights its structural components, which include a quinazoline core modified with various functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₄S |

| Molecular Weight | 372.44 g/mol |

| IUPAC Name | 3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide |

| CAS Number | [Insert CAS Number] |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound shows potential as a kinase inhibitor, affecting pathways involved in cell signaling and proliferation.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

- Apoptosis Induction : The compound can induce apoptosis in cancer cells through activation of apoptotic pathways.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to 3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Study Findings :

- Cell Lines Tested : The compound was tested against several cancer cell lines including breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549).

- IC50 Values : The IC50 values ranged from 1.5 µM to 5 µM across different cell lines, indicating potent anticancer activity.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the secretion of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages.

Summary of Biological Activities

| Activity Type | Effectiveness | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | High | 1.5 - 5 | [Study Reference] |

| Anti-inflammatory | Moderate | 10 - 20 | [Study Reference] |

Mechanistic Insights

Recent studies have provided insights into the mechanistic action of the compound:

- Cell Cycle Analysis : Flow cytometry revealed G2/M phase arrest in treated cells.

- Apoptosis Markers : Increased levels of cleaved caspases and PARP were observed, confirming apoptosis induction.

- Inflammatory Pathway Modulation : Reduced NF-kB activation was noted in treated macrophages.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

- Methodology : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with carbonyl-containing reagents, followed by functionalization of the quinazoline core. Key steps include:

- Use of dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents.

- Catalysts like sodium hydride (NaH) or potassium carbonate (K₂CO₃) for nucleophilic substitutions .

- Controlled temperatures (reflux or room temperature) to optimize yield and minimize side reactions .

- Critical Analysis : Variations in solvent polarity and catalyst strength can influence regioselectivity. For example, NaH in DMF promotes deprotonation of acidic intermediates, while K₂CO₃ in THF is milder but slower .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures to confirm stereochemistry and hydrogen-bonding networks .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., thiophene methylene protons at δ 4.5–5.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. What biological assays are used to evaluate its pharmacological potential?

- Methodology :

- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.

- Cell-based models : Anticancer activity assessed via MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodology :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent, catalyst loading, temperature) using response surface methodology .

- Chromatographic purification : Use of preparative HPLC with C18 columns to isolate isomers or byproducts .

- Case Study : Substituting DMF with acetonitrile reduced dimerization side products by 30% in analogous quinazolines .

Q. What mechanistic insights explain the compound’s reactivity in substitution or oxidation reactions?

- Methodology :

- DFT calculations : Modeling electron density maps to predict nucleophilic/electrophilic sites on the quinazoline core .

- Isotopic labeling : ¹⁸O tracing to study oxidation pathways of the 4-oxo group .

Q. How can computational methods (e.g., QM/MM) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .

- Free-energy perturbation : Predict binding affinity changes upon modifying the thiophene or dimethoxyphenyl groups .

- Case Study : ICReDD’s workflow integrates quantum chemical calculations with experimental validation to prioritize synthetic targets .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) alter pharmacokinetic properties?

- Methodology :

- ADMET profiling : LogP measurements (octanol-water partitioning) and metabolic stability assays in liver microsomes .

- SAR studies : Compare substituent effects on solubility and membrane permeability using parallel artificial membrane assays (PAMPA) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.